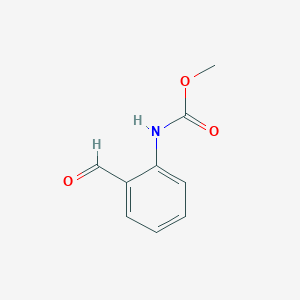

Methyl (2-formylphenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

160354-69-8 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

methyl N-(2-formylphenyl)carbamate |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12) |

InChI Key |

UFCULUNWHFTHIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1C=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 2 Formylphenyl Carbamate and Its Derivatives

Established Synthetic Routes to Methyl (2-formylphenyl)carbamate

The preparation of this compound relies on standard and well-documented transformations in organic synthesis. The primary approach involves the acylation of an amino group on a benzaldehyde (B42025) scaffold.

Literature-Reported Preparation Protocols of this compound

The most direct and widely employed method for the synthesis of this compound is the reaction of 2-aminobenzaldehyde (B1207257) with methyl chloroformate. This reaction is a classic example of N-acylation, where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

A general laboratory procedure involves dissolving 2-aminobenzaldehyde in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. The solution is cooled in an ice bath before the addition of a base, commonly triethylamine (B128534) or pyridine. Methyl chloroformate is then added dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Table 1: Typical Reaction Protocol for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Aminobenzaldehyde | Methyl Chloroformate | Triethylamine | Dichloromethane (DCM) | 0 °C to room temp., 2-4 h |

| 2-Aminobenzaldehyde | Methyl Chloroformate | Pyridine | Tetrahydrofuran (THF) | 0 °C to room temp., 3-5 h |

Preparation of Substituted this compound Analogues

The synthesis of substituted analogues of this compound can be readily achieved by employing appropriately substituted starting materials. This modular approach allows for the introduction of a wide variety of functional groups onto the aromatic ring, enabling the fine-tuning of the molecule's steric and electronic properties for further synthetic applications or biological studies.

The primary strategy involves starting with a substituted 2-aminobenzaldehyde. A diverse range of these precursors is commercially available or can be synthesized through established aromatic chemistry. For instance, reacting a 4-chloro-2-aminobenzaldehyde or a 5-nitro-2-aminobenzaldehyde with methyl chloroformate under the conditions described previously would yield the corresponding substituted this compound analogues. This method provides a reliable pathway to a library of compounds with varying substituents.

Table 2: Examples of Substituted this compound Analogues from Substituted 2-Aminobenzaldehydes

| Substituted 2-Aminobenzaldehyde | Reagent | Product |

|---|---|---|

| 4-Chloro-2-aminobenzaldehyde | Methyl Chloroformate | Methyl (4-chloro-2-formylphenyl)carbamate |

| 5-Nitro-2-aminobenzaldehyde | Methyl Chloroformate | Methyl (2-formyl-5-nitrophenyl)carbamate |

| 4,5-Dimethoxy-2-aminobenzaldehyde | Methyl Chloroformate | Methyl (2-formyl-4,5-dimethoxyphenyl)carbamate |

| 5-Bromo-2-aminobenzaldehyde | Methyl Chloroformate | Methyl (5-bromo-2-formylphenyl)carbamate |

Contemporary Synthetic Approaches Utilizing this compound as a Starting Material

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a latent nucleophilic carbamate (B1207046), makes it an ideal precursor for the construction of fused heterocyclic systems. One-pot reactions that leverage both functional groups are particularly powerful for generating molecular complexity efficiently.

One-Pot Two-Step Synthesis of Dihydroquinazolinone Analogues from this compound

A significant application of this compound is in the one-pot, two-step synthesis of 2,3-dihydroquinazolin-4(1H)-one (dihydroquinazolinone) derivatives. This transformation involves an initial reductive amination at the formyl group, followed by an intramolecular cyclization involving the carbamate moiety.

The first step of this one-pot sequence is a reductive amination. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the condensation of the formyl group of this compound with a primary amine to form an imine intermediate. This imine is not isolated but is reduced in situ to a secondary amine. Mild and selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly used because they readily reduce the protonated imine (iminium ion) but are slow to react with the starting aldehyde, thus preventing the undesired reduction of the formyl group. masterorganicchemistry.comyoutube.com

The choice of the primary amine dictates the substituent at the N3 position of the final dihydroquinazolinone ring. This allows for the introduction of a wide range of alkyl and aryl groups.

Table 3: Reductive Amination of this compound with Various Primary Amines

| Primary Amine (R-NH₂) | Reducing Agent | Intermediate Secondary Amine |

|---|---|---|

| Benzylamine | NaBH₃CN | Methyl (2-((benzylamino)methyl)phenyl)carbamate |

| Cyclohexylamine | NaBH(OAc)₃ | Methyl (2-((cyclohexylamino)methyl)phenyl)carbamate |

| Aniline (B41778) | NaBH₃CN | Methyl (2-((phenylamino)methyl)phenyl)carbamate |

| Ethanolamine | NaBH(OAc)₃ | Methyl (2-(((2-hydroxyethyl)amino)methyl)phenyl)carbamate |

Following the reductive amination, the second step is an intramolecular cyclization to form the dihydroquinazolinone ring. This cyclization is typically promoted by the addition of an acid catalyst, such as acetic acid or formic acid, often used as the solvent or co-solvent for the initial reductive amination.

The acid plays a crucial role in activating the carbamate group towards nucleophilic attack. The carbonyl oxygen of the carbamate is protonated by the acid, which significantly increases the electrophilicity of the carbonyl carbon. The secondary amine, generated in the first step, then acts as an intramolecular nucleophile, attacking the activated carbamate carbonyl. This attack forms a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of methanol (B129727) leads to the formation of the stable, six-membered dihydroquinazolinone ring. The entire process, from three starting components to the final heterocyclic product, can be performed in a single reaction vessel, highlighting the efficiency of this synthetic strategy. nih.gov

Microwave-Assisted Multicomponent Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. researchgate.netnih.gov The energy is generated directly within the sample, leading to rapid and uniform heating that can accelerate reaction rates significantly. nih.gov

This technology is particularly effective for multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. The application of microwave irradiation to MCRs for synthesizing heterocyclic scaffolds, which are structurally related to derivatives of this compound, has been well-documented. For instance, the synthesis of quinoline (B57606) and pyrazole (B372694) derivatives has been achieved with high efficiency under microwave conditions. researchgate.netrsc.org In one example, a series of pyrazolo[1,5-a]pyrimidines were prepared in 90–95% yields in just 15 minutes using microwave heating, a substantial improvement over conventional methods. researchgate.net Similarly, the synthesis of 2-quinolinone-fused γ-lactones was accomplished in 10 seconds under microwave irradiation at 130°C, whereas the conventional method required 4 hours. researchgate.net These examples underscore the potential of microwave-assisted MCRs to facilitate the rapid and efficient synthesis of complex molecules, a strategy that is applicable to the derivatives of this compound.

Cascade and Multicomponent Reaction Strategies

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient and atom-economical synthetic strategies. westmont.edunih.gov MCRs involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all reactants. nih.gov This approach is valued in green chemistry for reducing the number of synthetic steps, minimizing solvent use, and decreasing waste. westmont.edu Cascade reactions, similarly, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates.

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a carbon-carbon bond-forming reaction involving the nucleophilic addition of a nitroalkane to an imine. acs.org This reaction is of significant synthetic utility as the resulting β-nitroamine products can be converted into valuable 1,2-diamines or β-amino carbonyl compounds. acs.org

In the context of this compound, the formyl group serves as a crucial handle for initiating a cascade aza-Henry reaction. The process begins with the in-situ formation of an imine through the condensation of the aldehyde functionality with a primary or secondary amine. This intermediate imine is then immediately subjected to nucleophilic attack by a nitroalkane, such as nitromethane (B149229), to yield a β-nitroamine derivative. The entire sequence—imine formation followed by nucleophilic addition—occurs in a single pot, exemplifying a true cascade process. Asymmetric versions of this reaction have been developed using chiral catalysts to produce optically active α-trifluoromethyl β-nitroamines. rsc.orgresearchgate.net

The initial and pivotal step in the aforementioned cascade is the condensation of the formyl group of this compound with an amine. This reaction forms a Schiff base, or imine, which is significantly more electrophilic at the carbon atom of the C=N bond than the starting aldehyde's carbonyl carbon. This activation is essential for the subsequent nucleophilic addition.

Following the condensation with an amine, the second key component, nitromethane, is introduced. The acidic proton of nitromethane is abstracted by a base, forming a nitronate anion. This potent nucleophile then attacks the imine carbon, leading to the formation of the new carbon-carbon bond and yielding the β-nitroamine product. acs.org Studies on related ketoimines have shown that mild inorganic bases, such as sodium carbonate (Na₂CO₃), can effectively catalyze this type of aza-Henry reaction, providing excellent yields under gentle conditions. nih.gov

Catalytic and Metal-Free Approaches for Carbamate Derivatives

The development of catalytic methods, both metal-based and metal-free, is central to modern organic synthesis for improving the efficiency and sustainability of chemical transformations. These approaches are vital for the synthesis of carbamate derivatives from various precursors.

Zinc chloride (ZnCl₂) has been identified as an inexpensive and effective catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. organic-chemistry.org This method is chemoselective, tolerating a variety of other functional groups including aldehydes, ketones, and nitro groups. organic-chemistry.org The reaction demonstrates the successful synthesis of 4-formylphenyl dimethylcarbamate, a positional isomer of a derivative of the target compound, which was obtained in an 82% yield. organic-chemistry.org The efficiency of the catalysis is dependent on the amount of ZnCl₂ used, with yields increasing significantly as the catalyst loading is raised from 0.1 to 1.0 equivalent. organic-chemistry.org

Table 1: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield

| Entry | Catalyst Equivalence | Yield (%) |

|---|---|---|

| 1 | 0.1 | 30 |

| 2 | 0.25 | 41 |

| 3 | 0.5 | 81 |

| 4 | 0.75 | 85 |

| 5 | 1.0 | 86 |

Data sourced from studies on the synthesis of carbamates using zinc chloride catalysis. organic-chemistry.org

Copper-catalyzed reactions have become a cornerstone for C-N bond formation due to the low cost and low toxicity of copper compared to other transition metals. researchgate.net Several distinct copper-catalyzed strategies have been developed for the synthesis of carbamates.

One prominent method is the Chan-Lam coupling reaction, which forms N-aryl carbamates by reacting arylboronic acids with azidoformates in the presence of a copper catalyst like copper(I) chloride. organic-chemistry.org This reaction proceeds under mild, open-flask conditions at room temperature. organic-chemistry.org Another approach involves the oxidative coupling of amines with carbazates, using a CuBr₂ catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to generate alkoxycarbonyl radicals that couple with the amine.

Furthermore, copper catalysts enable the direct synthesis of carbamates from formamides via cross-dehydrogenative coupling with phenols or by direct C-H bond activation of formamides. researchgate.net A three-component oxidative coupling of arylboronic acids, amines, and carbon dioxide using a copper catalyst and molecular oxygen as the oxidant also provides a direct route to O-aryl carbamates. These varied copper-catalyzed methodologies offer a versatile toolkit for constructing the carbamate moiety under different conditions and from diverse precursors. nih.gov

Metal-Free Cyclization and Annulation Strategies

The development of synthetic methodologies that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the need for more sustainable, cost-effective, and biocompatible processes. In pharmaceutical manufacturing, avoiding metal catalysts is particularly crucial to prevent contamination of the final products. researchgate.net Metal-free cyclization and annulation reactions represent a powerful approach for constructing complex heterocyclic scaffolds, such as quinazolines and other N-heterocycles, from precursors structurally related to this compound. These strategies often rely on organocatalysis, hypervalent iodine reagents, or radical-mediated pathways to facilitate bond formation and ring closure.

One notable advancement is the organocatalytic synthesis of 2-substituted quinazolines. Researchers have developed a one-pot, metal-free method involving the oxidative condensation of o-aminobenzylamines with various benzylamines. nih.govfrontiersin.org This process, which uses a salicylic (B10762653) acid derivative as an organocatalyst and atmospheric oxygen as the terminal oxidant, proceeds through a highly efficient multi-step cascade. frontiersin.org The reaction sequence includes an initial oxidative imine synthesis, followed by intermolecular condensation, intramolecular cyclization, and a final aromatization step to yield the quinazoline (B50416) core. nih.govfrontiersin.org The use of a catalytic amount of a Lewis acid like Boron trifluoride etherate (BF₃‧Et₂O) has been shown to promote the efficient cyclization and subsequent aromatization. nih.gov

This methodology demonstrates good functional group tolerance and provides a greener alternative to traditional multi-step syntheses that often generate significant waste. frontiersin.org The reaction scope has been explored with various substituted benzylamines, leading to a range of 2-arylquinazolines in moderate to good yields.

Table 1: Organocatalyzed Synthesis of 2-Substituted Quinazolines

| Starting Benzylamine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | 4,6-dihydroxysalicylic acid / BF₃‧Et₂O | 2-Phenylquinazoline | 81% | nih.gov |

| 4-Methylbenzylamine | 4,6-dihydroxysalicylic acid / BF₃‧Et₂O | 2-(p-Tolyl)quinazoline | 75% | nih.gov |

| 4-Methoxybenzylamine | 4,6-dihydroxysalicylic acid / BF₃‧Et₂O | 2-(4-Methoxyphenyl)quinazoline | 71% | nih.gov |

| 4-Chlorobenzylamine | 4,6-dihydroxysalicylic acid / BF₃‧Et₂O | 2-(4-Chlorophenyl)quinazoline | 66% | nih.gov |

| 3-Fluorobenzylamine | 4,6-dihydroxysalicylic acid / BF₃‧Et₂O | 2-(3-Fluorophenyl)quinazoline | 60% | nih.gov |

Another important class of metal-free annulation involves the use of hypervalent iodine reagents. A [2 + 2 + 1] annulation strategy for the regioselective synthesis of highly substituted oxazoles has been achieved using iodosobenzene (B1197198) (PhIO) in combination with a Brønsted acid like triflic acid (TfOH). acs.org This reaction effectively combines alkynes, nitriles, and an oxygen atom (from PhIO) to construct the oxazole (B20620) ring. acs.org The proposed mechanism involves the activation of the alkyne by an iodine(III) species, followed by a Ritter-type addition of the nitrile and subsequent cyclization. acs.org This method is applicable to both terminal and internal alkynes and offers a direct route to functionalized heterocycles that are prevalent in pharmaceuticals. acs.org

Table 2: Iodine(III)-Mediated [2 + 2 + 1] Annulation for Oxazole Synthesis

| Alkyne Substrate | Nitrile Substrate | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Acetonitrile | PhIO / TfOH | 2-Methyl-4-phenyloxazole | 86% | acs.org |

| Phenylacetylene | Benzonitrile | PhIO / TfOH | 2,4-Diphenyloxazole | 95% | acs.org |

| 1-Octyne | Benzonitrile | PhIO / TfOH | 4-Hexyl-2-phenyloxazole | 81% | acs.org |

| Diphenylacetylene | Acetonitrile | PhIO / Tf₂NH | 2-Methyl-4,5-diphenyloxazole | 91% | acs.org |

Furthermore, radical-involving annulations provide another avenue for metal-free synthesis. For instance, a three-component [3 + 2 + 1] annulation has been developed to create 2,3-diarylpyridine derivatives from allylic alcohols, ketones, and ammonium (B1175870) acetate. rsc.org These diverse strategies underscore the growing utility and versatility of metal-free cyclization and annulation reactions in constructing valuable heterocyclic molecules from simple, readily available precursors.

Elucidation of Reaction Mechanisms and Transformative Pathways Involving Methyl 2 Formylphenyl Carbamate

Mechanistic Insights into Imine Formation and Subsequent Cyclization

The reaction of an aldehyde or ketone with a primary amine to form an imine is a fundamental process in organic chemistry. masterorganicchemistry.com In the context of methyl (2-formylphenyl)carbamate, this reaction is the initial step in a sequence that leads to the generation of cyclic iminium ions, which are key intermediates for further synthetic elaborations.

The formation of an imine from this compound and a primary amine is a reversible, acid-catalyzed process. unizin.orglibretexts.org The mechanism proceeds through the following key steps:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the formyl group. libretexts.orglibretexts.org This step results in the formation of a tetrahedral intermediate known as a carbinolamine. unizin.orglibretexts.org

Proton Transfer: A proton is then transferred from the nitrogen atom to the oxygen atom of the carbinolamine, yielding a neutral amino alcohol. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated. libretexts.org This converts the hydroxyl group into a much better leaving group, water. unizin.org

Elimination of Water: The lone pair of electrons on the nitrogen atom then pushes out the water molecule, leading to the formation of a C=N double bond and an iminium ion. unizin.orglibretexts.org

Deprotonation: Finally, a base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst. unizin.orglibretexts.org

The rate of imine formation is notably dependent on the pH of the reaction medium, with the maximum rate typically observed in weakly acidic conditions (around pH 4 to 5). unizin.org

Following the formation of the imine intermediate from this compound, the proximate carbamate (B1207046) group can participate in an intramolecular cyclization. This process is facilitated by the electrophilic nature of the imine carbon. The nitrogen atom of the carbamate acts as an intramolecular nucleophile, attacking the imine carbon. This attack is often promoted by the presence of a Lewis acid or Brønsted acid, which activates the imine by coordinating to the nitrogen atom, thereby increasing its electrophilicity.

The result of this intramolecular cyclization is the formation of a six-membered ring, which generates a cyclic iminium ion. This transient but highly reactive species is a key pivot point for the introduction of further molecular complexity. The stability and reactivity of this cyclic iminium ion are influenced by the nature of the substituents on both the initial amine and the aromatic ring.

The cyclic iminium ions generated from this compound are potent electrophiles and are readily attacked by a wide range of nucleophiles. researchgate.net This reactivity allows for the construction of a diverse array of substituted heterocyclic frameworks. Common nucleophiles that can add to these iminium ions include:

Carbon-based nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and other stabilized carbanions can add to the iminium ion, forming a new carbon-carbon bond. researchgate.net

Hydride donors: Reducing agents can deliver a hydride ion to the iminium carbon, resulting in the formation of a saturated heterocyclic ring.

Other nucleophiles: A variety of other nucleophiles, such as cyanide, azides, and even water, can also add to the iminium ion, leading to a range of functionalized products.

A significant competing reaction pathway is the potential for the iminium ion to undergo elimination reactions, particularly if there is an abstractable proton on an adjacent carbon atom. This can lead to the formation of an enamine. masterorganicchemistry.com The balance between nucleophilic addition and elimination is influenced by factors such as the nature of the nucleophile, the reaction conditions (temperature, solvent), and the specific structure of the iminium ion.

Cascade Reaction Mechanisms Propagated by this compound

The strategic arrangement of the formyl and carbamate groups in this compound makes it an ideal substrate for initiating cascade or tandem reactions. These sequences, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to the synthesis of complex polycyclic molecules.

A prominent example of a cascade reaction involving this compound is the imine/cyclization/aza-Henry cascade. The aza-Henry reaction, also known as the nitro-Mannich reaction, involves the addition of a nitroalkane to an imine. organic-chemistry.org In this cascade, the reaction is initiated by the formation of an imine from this compound and a primary amine, as detailed previously.

The subsequent steps of the cascade are as follows:

Intramolecular Cyclization: The initially formed imine undergoes an intramolecular cyclization, driven by the nucleophilic attack of the carbamate nitrogen onto the imine carbon, to form a cyclic iminium ion.

Aza-Henry Reaction: A nitroalkane, deprotonated by a base to form a nitronate anion, then acts as a nucleophile. This nitronate anion attacks the electrophilic carbon of the cyclic iminium ion. organic-chemistry.org This step is the key carbon-carbon bond-forming event in the cascade.

Protonation: The resulting intermediate is then protonated to yield the final product, a nitro-substituted heterocyclic compound.

This cascade has been utilized in the asymmetric synthesis of 3-nitro-1,2-dihydroquinolines, employing chiral bifunctional thiourea (B124793) organocatalysts. buchler-gmbh.com These catalysts can activate both the imine and the nitroalkane, facilitating the reaction and controlling the stereochemical outcome. organic-chemistry.org The development of enantioselective aza-Henry reactions is a significant area of research, with various chiral catalysts and reaction conditions being explored to achieve high yields and stereoselectivities. organic-chemistry.orgnih.gov

The reactivity of the intermediates generated from this compound can be harnessed to construct more complex polycyclic heterocyclic systems through tandem reactions. For instance, an aza-Michael addition can be coupled with a subsequent cyclization in a cascade sequence. frontiersin.org In a related context, the reaction of 2-aminobenzaldehyde (B1207257) with β-nitrostyrene can proceed through an aza-Michael-Henry tandem reaction to furnish chiral 3-nitro-1,2-dihydroquinolines. researchgate.net

The general strategy involves the initial formation of an intermediate that possesses both a nucleophilic and an electrophilic center, which can then participate in a subsequent intramolecular reaction. For example, after an initial intermolecular reaction, a new functional group might be unmasked or positioned in such a way that it can readily react with another part of the molecule. This can lead to the formation of fused or bridged ring systems, significantly increasing the molecular complexity in a single pot. The design of these tandem reactions often relies on the careful choice of reactants, catalysts, and reaction conditions to favor the desired reaction pathway over competing side reactions.

Computational Mechanistic Studies on Carbamate Synthesis and Transformations

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of "this compound," computational studies, particularly those employing quantum mechanical methods, can elucidate reaction mechanisms, map out transformative pathways, and explain the role of catalysts. These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for elucidating reaction pathways in organic chemistry. For the synthesis and transformations of "this compound," DFT calculations can map the entire reaction coordinate, identifying reactants, transition states, intermediates, and products.

DFT studies on analogous carbamate syntheses have demonstrated the method's utility. For instance, computational investigations into the formation of other carbamates have confirmed that certain direct reactions are not spontaneous and require a catalyst to proceed efficiently. dntb.gov.uanih.gov By calculating the energies of various proposed species along a reaction pathway, researchers can determine the most energetically favorable route.

A hypothetical DFT study on the formation of "this compound" from 2-aminobenzaldehyde and a methylating agent could reveal a multi-step mechanism. The calculations would likely involve the optimization of the geometries of all species and the calculation of their corresponding energies. This allows for the construction of a reaction energy profile, which details the energy changes at each step of the reaction. Such a profile can distinguish between different potential mechanisms, such as a concerted versus a stepwise pathway. pku.edu.cn

Table 1: Hypothetical DFT-Calculated Relative Energies for a Proposed Reaction Pathway of this compound Synthesis

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (2-aminobenzaldehyde + methyl chloroformate) | 0.0 |

| TS1 | First Transition State | +25.3 |

| INT1 | Intermediate 1 | +5.7 |

| TS2 | Second Transition State | +15.8 |

| P | Product (this compound) | -10.2 |

Note: This table is illustrative and based on typical values for similar reactions. The energies are relative to the reactants.

Potential Energy Surface Mapping and Transition State Analysis

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org For a chemical reaction, the PES provides a complete landscape of all possible geometric arrangements of the atoms and their corresponding energies. libretexts.orgemory.edu The reaction pathway is the minimum energy path on this surface that connects reactants to products. libretexts.orgresearchgate.net

The highest energy point along the lowest energy pathway is the transition state (TS), which represents the energy barrier for the reaction. libretexts.org Identifying and characterizing the transition state is a key goal of computational mechanistic studies. libretexts.org Frequency calculations are performed at the stationary points on the PES. For a minimum (reactant, intermediate, or product), all vibrational frequencies will be real. For a first-order saddle point (a transition state), there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

In the context of "this compound" transformations, such as cyclization or condensation reactions, PES mapping can reveal multiple competing pathways and their respective transition states. pku.edu.cnlibretexts.org This allows for a prediction of the major and minor products under different reaction conditions.

Table 2: Illustrative Transition State Analysis for a Hypothetical Transformation of this compound

| Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) |

| Reaction Pathway | Pathway A | Pathway B |

| Activation Energy (kcal/mol) | 18.5 | 24.1 |

| Imaginary Frequency (cm⁻¹) | -350.2i | -289.5i |

| Key Bond Distance Change (Å) | N-C bond formation: 2.1 -> 1.8 | C-O bond breaking: 1.9 -> 2.2 |

Note: This table is illustrative. The values represent typical outputs from a transition state analysis.

Catalyst Function and Intermediate Stabilization in Catalytic Cycles

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational studies are invaluable for understanding how a catalyst functions at a molecular level. In the synthesis of carbamates, catalysts are often essential. dntb.gov.uanih.gov

DFT calculations can model the entire catalytic cycle, including the coordination of the reactants to the catalyst, the chemical transformation steps, and the release of the product with regeneration of the catalyst. A key aspect of this analysis is understanding how the catalyst stabilizes high-energy intermediates and transition states. dntb.gov.uanih.gov

For example, in a palladium-catalyzed synthesis of a carbamate, computational studies have shown how the palladium center can stabilize intermediates through ligand interactions. dntb.gov.uanih.gov The electronic and steric properties of the ligands attached to the metal center can be systematically varied in the calculations to predict their effect on the catalytic activity and selectivity. This provides a rational basis for the design of improved catalysts. dntb.gov.ua

A computational study on a catalyzed transformation of "this compound" would involve modeling the interaction of the carbamate with the catalyst. The calculations would aim to elucidate the geometry of the catalyst-substrate complex and map the energy profile of the catalyzed reaction. This can reveal the specific role of the catalyst in, for example, activating a particular bond or facilitating a key bond-forming step. The stabilization energy provided by the catalyst to the transition state can be quantified, providing a direct measure of its efficacy.

Applications of Methyl 2 Formylphenyl Carbamate in Complex Organic Synthesis and Heterocyclic Chemistry

Methyl (2-formylphenyl)carbamate as a Key Precursor for Nitrogen-Containing Heterocycles

The inherent structure of this compound, which is a stable derivative of 2-aminobenzaldehyde (B1207257), makes it an ideal starting material for building various heterocyclic systems. The presence of the formyl group and the carbamate-protected aniline (B41778) moiety in an ortho relationship provides a perfect template for cyclization reactions to form fused ring systems.

Synthesis of Diverse 3,4-Dihydroquinazolinones

One of the most significant applications of this compound is in the synthesis of 3,4-dihydroquinazolinones (DHQs), a class of compounds with considerable importance in medicinal chemistry. A novel and efficient metal-free cascade cyclization, akin to a Leuckart–Wallach type reaction, enables the modular construction of these scaffolds from readily available starting materials. This process involves the reaction of a precursor like this compound with a primary amine and a C1 source, such as formic acid, to yield the corresponding 3,4-dihydroquinazolinone. This method is noted for its efficiency and for producing only water, carbon dioxide, and methanol (B129727) as byproducts. The synthesis of quinazolinones can also be achieved through various catalytic methods, including those promoted by copper or cesium carbonate, often starting from related ortho-substituted benzamides. acs.orgorganic-chemistry.org

The general reaction involves the condensation of the formyl group with a primary amine to form an intermediate imine. Subsequent intramolecular cyclization, involving the carbamate (B1207046), and concomitant loss of methanol, leads to the formation of the dihydroquinazolinone ring. The diversity of the final products is readily achieved by varying the primary amine used in the initial step.

Table 1: Examples of 3,4-Dihydroquinazolinone Synthesis

| Reactant 1 | Reactant 2 (Amine) | Resulting 3,4-Dihydroquinazolinone Product |

|---|---|---|

| This compound | Aniline | 3-Phenyl-3,4-dihydroquinazolinone |

| This compound | Benzylamine | 3-Benzyl-3,4-dihydroquinazolinone |

| This compound | Cyclohexylamine | 3-Cyclohexyl-3,4-dihydroquinazolinone |

| This compound | tert-Butylamine | 3-(tert-Butyl)-3,4-dihydroquinazolinone |

Formation of Fused Heterocyclic Systems (e.g., Piperazinone-Quinazolinones)

The utility of this compound extends to the synthesis of more complex, fused heterocyclic systems. While direct, one-pot syntheses of piperazinone-quinazolinones from this specific precursor are not extensively documented, the general strategy for creating such fused scaffolds often involves multi-step synthetic routes. For instance, a quinazolinone core, derived from the carbamate, can be functionalized to allow for the subsequent annulation of a piperazinone ring. Research has demonstrated the synthesis of tetracyclic N-fused scaffolds combining triazole, piperazine, and quinazolinone moieties through one-pot tandem reactions. acs.org Other methodologies describe the synthesis of various quinazolinone-piperazine hybrids, highlighting the modularity of these structures in building complex molecules. ijpras.comnih.gov

Precursors for Other Heterocyclic Motifs

The reactivity profile of this compound makes it a potential precursor for other important heterocyclic motifs beyond quinazolinones. For example, derivatives of 2-aminobenzaldehyde are key starting materials in the Friedländer synthesis of quinolines. By reacting this compound with a compound containing an active methylene (B1212753) group adjacent to a ketone, it is theoretically possible to construct a substituted quinoline (B57606) ring. Furthermore, reactions with appropriate bifunctional reagents could pave the way for the synthesis of seven-membered rings, such as benzodiazepines, a reaction class that often utilizes 2-aminoaryl ketone derivatives. nih.govresearchgate.net

Derivatization and Functionalization Strategies of this compound Scaffolds

Beyond its use in building heterocyclic rings, the this compound scaffold can be further modified through various derivatization and functionalization strategies. These transformations allow for the diversification of the molecular structure, enabling the exploration of a wider chemical space.

Acylation Reactions on the Aromatic Ring

The functionalization of the aromatic ring of this compound via electrophilic aromatic substitution, such as Friedel-Crafts acylation, presents a complex challenge. masterorganicchemistry.com The benzene (B151609) ring is substituted with two groups of opposing electronic effects: the carbamate group (-NHCOOCH3), which is an ortho, para-directing activator, and the formyl group (-CHO), which is a meta-directing deactivator. quizlet.com This competition complicates the regioselectivity of the reaction. Friedel-Crafts reactions are also known to be sensitive to strongly deactivating groups, which can prevent the reaction from occurring. libretexts.org Consequently, direct acylation of this substrate is not commonly reported and would likely require carefully optimized conditions or specific catalysts to control the position of substitution and overcome the deactivating effect of the formyl group.

Condensation and Rearrangement Transformations for Diversification

A primary strategy for diversifying the this compound scaffold involves transformations of the aldehyde functional group. The Knoevenagel condensation is a prominent example, where the formyl group reacts with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond. thermofisher.commychemblog.compurechemistry.org This reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the scaffold. nih.govorganic-chemistry.org

The reaction proceeds via the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the formyl group. A subsequent dehydration step yields the α,β-unsaturated product. This method provides a straightforward route to derivatives with extended conjugation.

Table 2: Potential Knoevenagel Condensation Products from this compound

| Active Methylene Compound | Expected Condensation Product |

|---|---|

| Malononitrile | Methyl (2-(2,2-dicyanovinyl)phenyl)carbamate |

| Diethyl malonate | Methyl (2-(2,2-bis(ethoxycarbonyl)vinyl)phenyl)carbamate |

| Ethyl cyanoacetate | Methyl (2-(2-cyano-2-(ethoxycarbonyl)vinyl)phenyl)carbamate |

| Nitromethane (B149229) | Methyl (2-(2-nitrovinyl)phenyl)carbamate |

Regarding rearrangement transformations, major skeletal rearrangements are not a commonly observed reaction pathway for this particular scaffold under typical synthetic conditions. libretexts.org Its utility lies primarily in the predictable reactions of its functional groups rather than complex molecular reorganizations.

Introduction of Diverse Substituents on the Carbamate Framework

The introduction of substituents directly onto the carbamate nitrogen of (2-formylphenyl)carbamates represents a key strategy for molecular diversification. This modification, however, is not always straightforward and can lead to complex and sometimes unexpected chemical transformations. Research into the N-alkylation of this framework reveals significant challenges and interesting reactivity patterns, providing insight into the chemical nature of the carbamate group in this specific molecular context.

Detailed Research Findings

Studies on the N-alkylation of carbamate-protected anthranil (B1196931) aldehydes have shown that the reaction can be highly sensitive to the specific reagents and conditions employed. A notable investigation involved the attempted introduction of a prenyl group onto the carbamate nitrogen of benzyl (B1604629) (2-formylphenyl)carbamate, a close analogue of the methyl derivative. The experiment was designed as a standard N-alkylation reaction using a strong base to deprotonate the carbamate nitrogen, followed by quenching with an alkyl halide.

The specific attempt to install a prenyl group using prenyl bromide under conditions of sodium hydride (NaH) in dimethylformamide (DMF) did not yield the expected N-alkylated product. rsc.org Instead of the anticipated N-prenylated carbamate, the reaction resulted in two different products: a significant amount of the deprotected alkylation product and a novel rearranged compound, N-alkyl-3,1-benzoxazin-2-one. rsc.org The formation of the benzoxazinone (B8607429) derivative indicates that the reaction proceeds through a more complex pathway than simple N-alkylation. It is proposed that N-alkylation occurs first, followed by an intramolecular cyclization and an alkoxy rearrangement, highlighting the intricate reactivity of the (2-formylphenyl)carbamate scaffold. rsc.org

This outcome underscores the challenge of selectively modifying the carbamate nitrogen without triggering subsequent intramolecular reactions, due to the proximate and reactive aldehyde group on the phenyl ring.

Table 1: Attempted N-Alkylation of Benzyl (2-formylphenyl)carbamate

| Reactant | Reagents | Conditions | Expected Product | Actual Products | Yield of Deprotected Product | Reference |

| Benzyl (2-formylphenyl) carbamate | Prenyl bromide, NaH | DMF | N-prenyl benzyl (2-formylphenyl) carbamate | Deprotected alkylation product, 3,1-benzoxazin-2-one derivative | 57% | rsc.org |

This research demonstrates that while direct N-alkylation is a desirable path for diversification, the inherent reactivity of the (2-formylphenyl)carbamate system can lead to complex rearrangements, offering alternative pathways to novel heterocyclic structures like 3,1-benzoxazin-2-ones. rsc.org

Advanced Spectroscopic Characterization and Computational Analyses of Methyl 2 Formylphenyl Carbamate and Its Reaction Products

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the detailed structural assignment of methyl (2-formylphenyl)carbamate. These techniques offer insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the formyl proton, the carbamate (B1207046) N-H proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene (B151609) ring. The formyl proton typically appears as a singlet at a downfield chemical shift, while the methyl protons of the carbamate group also present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the carbamate, the formyl carbon, and the aromatic carbons. The chemical shifts of these carbons are sensitive to their electronic environment. Combining 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| Formyl CHO | 9.8 - 10.0 | ~190 |

| Carbamate NH | Variable | - |

| Methyl CH₃ | ~3.8 | ~53 |

| Carbamate C=O | - | ~154 |

Mass Spectrometry (MS, ESI-MS, HRMS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carbamates, often yielding the protonated molecule [M+H]⁺. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. nih.gov

In the context of this compound, ESI-MS would be instrumental in confirming the mass of the synthesized product. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. nih.gov The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of the methoxy (B1213986) group, the entire carbamate moiety, or the formyl group, aiding in the structural confirmation.

Interactive Data Table: Expected Mass Spectrometric Fragments for this compound

| Fragment Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₉H₁₀NO₃⁺ | 180.06 | Protonated molecule |

| [M-OCH₃]⁺ | C₈H₆NO₂⁺ | 148.04 | Loss of methoxy group |

| [M-NHCOOCH₃]⁺ | C₇H₅O⁺ | 121.03 | Loss of methyl carbamate group |

| [M-CHO]⁺ | C₈H₈NO₂⁺ | 150.05 | Loss of formyl group |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations. nih.gov

For this compound, the FT-IR and FT-Raman spectra would show characteristic vibrational bands. The most prominent bands would be the C=O stretching vibrations of the formyl and carbamate groups, the N-H stretching and bending vibrations of the carbamate, and the C-H stretching vibrations of the aromatic ring and the methyl group. researchgate.net The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. A detailed analysis of the vibrational spectra, often aided by computational calculations, can confirm the presence of all key functional groups. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Formyl) | Stretching | 1680 - 1700 |

| C=O (Carbamate) | Stretching | 1700 - 1730 |

| N-H (Carbamate) | Bending | 1500 - 1600 |

| C-O (Carbamate) | Stretching | 1200 - 1300 |

Crystallographic Studies for Absolute Structure Determination

While spectroscopic techniques provide valuable structural information, single-crystal X-ray diffraction (SC-XRD) offers the unambiguous determination of the molecular structure in the solid state, including the precise arrangement of atoms and the nature of intermolecular interactions. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) of Derivatives

Obtaining suitable single crystals of a compound allows for its analysis by SC-XRD. In cases where the parent compound, this compound, may not readily form crystals of sufficient quality, the synthesis and crystallization of a derivative can provide crucial structural insights. researchgate.netresearchgate.net The diffraction pattern of X-rays passing through the crystal provides the electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This data provides the absolute confirmation of the molecular structure.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The analysis of the surface and the corresponding 2D fingerprint plots reveal the nature and extent of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. For a derivative of this compound, this analysis would highlight the role of the formyl and carbamate groups in directing the crystal packing through hydrogen bonding and other non-covalent interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Theoretical investigations using quantum chemical calculations are instrumental in elucidating the electronic behavior of molecules. These methods provide insights that complement experimental findings and can predict molecular properties with a high degree of accuracy. However, for this compound, the following areas of computational analysis remain to be explored.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of Reactivity and Stability

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the specific energy values for HOMO, LUMO, and the corresponding energy gap have not been reported. Such data would be invaluable for predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| EHOMO | Not Available |

| ELUMO | Not Available |

| Energy Gap (ΔE) | Not Available |

Note: This table is for illustrative purposes only. The data is not available in the current scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential. An MEP map of this compound would reveal the reactive sites, particularly around the formyl and carbamate functional groups, but no such analysis has been published.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Note: This table is for illustrative purposes only, showing the type of data an NBO analysis would yield. The data is not available in the current scientific literature.

Non-Linear Optical (NLO) Properties and Reduced Density Gradient (RDG) Analysis

The study of Non-Linear Optical (NLO) properties investigates how a material's optical properties change under intense light, which is crucial for applications in optoelectronics and photonics. Molecules with significant NLO properties often possess a large dipole moment, extended π-conjugation, and strong intramolecular charge transfer. While the structure of this compound suggests some potential for NLO activity, a computational assessment of its hyperpolarizability has not been performed.

Furthermore, Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions within and between molecules. An RDG analysis of this compound could reveal weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, which influence its conformational preferences and crystal packing. This area of research also remains unexplored for this compound.

Green Chemistry Perspectives and Methodological Advancements in Methyl 2 Formylphenyl Carbamate Synthesis

Environmentally Benign Synthetic Protocols

The design of synthetic pathways with reduced environmental impact is a cornerstone of green chemistry. This involves innovations in reaction activation methods, the use of advanced catalytic systems, and strategies to minimize waste and solvent use.

Microwave-Accelerated Reactions for Enhanced Efficiency and Reduced Reaction Times

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govajrconline.org In many cases, reactions that require hours of reflux under conventional conditions can be completed in minutes using microwave technology. nih.govajrconline.org

For instance, the synthesis of various heterocyclic compounds and other organic molecules has demonstrated the superiority of microwave irradiation in terms of efficiency and reaction speed. nih.govsemanticscholar.org While specific studies detailing the microwave-assisted synthesis of Methyl (2-formylphenyl)carbamate are not prevalent in the reviewed literature, the general success of this technique in related syntheses suggests its high potential for this application. The synthesis of phenacetin (B1679774) from p-aminophenol, for example, is significantly accelerated by microwave heating. ajrconline.org Similarly, enzymatic transesterification reactions to produce esters have been optimized under microwave conditions, achieving high conversion in shorter times compared to conventional heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions

| Reaction | Heating Method | Reaction Time | Key Advantages of Microwave Method |

|---|---|---|---|

| Synthesis of Phenacetin | Conventional | ~20 minutes (reflux) | Reduced reaction time, potential for higher yield. ajrconline.org |

| Microwave | 5 minutes | ||

| Synthesis of Quinoline-fused γ-lactones | Conventional | 4 hours | Drastic reduction in reaction time from hours to seconds. nih.gov |

| Microwave | 10 seconds | ||

| Synthesis of 2-methyl benzimidazole | Conventional | ~45 minutes (reflux) | Significant time reduction. ajrconline.org |

| Microwave | 10 minutes |

Catalyst Systems for Improved Atom Economy and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and atom economy. The development of novel catalysts for carbamate (B1207046) synthesis aims to replace stoichiometric reagents, minimize byproducts, and allow for milder reaction conditions. For carbamate synthesis, catalysts are crucial for activating feedstocks and facilitating the desired bond formations.

Various catalytic systems have been developed for the synthesis of carbamates from diverse starting materials. For example, basic catalysts like cesium carbonate have proven effective in converting amines, alcohols, and carbon dioxide into the corresponding carbamates under mild conditions. rsc.org In other approaches, metal-based catalysts, such as those involving nickel, have been shown to facilitate the dehydrative formation of urethanes. nih.gov The choice of ligand in these systems can be critical, with bidentate nitrogen ligands like bipyridines and phenanthrolines enhancing catalytic activity. nih.gov Iron-substituted polyoxometalate catalysts have also been reported for atom-economic amide synthesis, a related transformation. rsc.org

While the direct catalytic synthesis of this compound is not extensively detailed in the searched literature, these general principles are highly relevant. The goal is to achieve high conversion and selectivity, meaning the catalyst should preferentially promote the formation of the desired carbamate over potential side reactions. An ideal catalyst would be robust, recyclable, and function under low-pressure and low-temperature conditions.

Strategies for Reduced Waste Generation and Solvent Minimization

Minimizing waste is a critical aspect of green synthetic protocols. This can be achieved by improving reaction efficiency, using catalytic methods, and reducing or eliminating the use of volatile organic solvents. Solvent-free reactions, or the use of greener solvents like water or supercritical fluids, are highly desirable. rsc.org

Performing reactions in the absence of a solvent or in a recyclable solvent medium are key strategies. Microwave-assisted enzymatic synthesis of esters has been successfully conducted in solvent-free systems, which simplifies product purification and eliminates solvent waste. nih.gov The continuous-flow, gas-phase synthesis of other chemicals, such as 2-acetyl furan, also presents a method with a significantly lower E-factor (a measure of waste generated) compared to traditional batch processes in organic solvents. rsc.org These approaches represent promising avenues for the cleaner production of this compound.

Sustainable Feedstocks and Reagents in Carbamate Synthesis

The transition to a sustainable chemical industry requires moving away from fossil fuel-based starting materials towards renewable feedstocks. mckinsey.comrsc.org For carbamate synthesis, this involves replacing toxic and hazardous reagents like phosgene (B1210022) with greener alternatives.

Carbon Dioxide as a C1 Source for Carbamate Formation

Carbon dioxide is an abundant, inexpensive, and non-toxic C1 feedstock, making it a highly attractive alternative to phosgene for carbamate synthesis. nih.govmdpi.com The direct utilization of CO2 to form the carbamate functional group is a key goal in green chemistry. The reaction typically involves an amine and an alcohol, with CO2 serving as the carbonyl source. rsc.org

The primary challenge in using CO2 is its thermodynamic stability. mdpi.com Catalytic systems are therefore essential to facilitate its reaction under practical conditions. Various catalysts, including basic salts and metal complexes, have been shown to be effective. nih.gov The reaction of an amine with CO2 initially forms a carbamic acid or a carbamate salt, which can then be esterified with an alcohol to yield the final carbamate product. nih.gov This process avoids the use of highly toxic phosgene and its derivatives, representing a major step towards a safer and more sustainable chemical industry. nih.gov The synthesis can often be performed at atmospheric or slightly elevated pressure, further enhancing its green credentials. nih.gov

Table 2: Catalyst Systems for Carbamate Synthesis from CO2

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cesium Carbonate (Cs2CO3) | Amines, Alcohols, CO2 | Effective basic catalyst, mild reaction conditions (2.5 MPa CO2). | |

| Ni(OAc)2 with N-based bidentate ligands | Amines, Alcohols, CO2 | Ligands like bipyridine enhance catalytic activity for urethane (B1682113) formation. | nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Secondary amines, Alcohols, Gaseous CO2 | Catalyzes reaction of carbamic acids with alcohols under Mitsunobu conditions. | nih.gov |

| Organotin(IV) dimethoxide | Aniline (B41778), CO2 | High yield (up to 92%) for methyl phenylcarbamate. | researchgate.net |

Methyl Formate (B1220265) as a Green Carbonylating Agent

Methyl formate is another promising green alternative to phosgene for carbonylation reactions. nih.gov It can be considered a liquid, easily transportable source of carbon monoxide. researchgate.net The synthesis of methyl N-phenyl carbamate from aniline using methyl formate has been demonstrated to be an efficient process, achieving high yields under milder conditions than conventional routes using CO and methanol (B129727). nih.govresearchgate.net

This method offers a pathway that avoids the direct handling of toxic carbon monoxide gas. rsc.org Research has shown that methyl formate can serve as an effective carbonylating agent for various substrates, including phenols, to produce carbonates. rsc.orgresearchgate.net The reaction can proceed via an intermediate that releases CO in situ, which then participates in the catalytic carbonylation cycle. The application of methyl formate for the synthesis of this compound could provide a safer and more efficient manufacturing process compared to traditional phosgene-based methods.

Future Directions and Research Opportunities in Methyl 2 Formylphenyl Carbamate Chemistry

Exploration of Novel Multicomponent Reaction Systems for Structural Diversity

The pursuit of structural diversity from simple starting materials is a central theme in modern organic synthesis. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are exceptionally suited for this purpose. The unique arrangement of functional groups in Methyl (2-formylphenyl)carbamate makes it an ideal candidate for the design of novel MCRs.

Future research could focus on leveraging the dual reactivity of the aldehyde and the carbamate (B1207046) functionalities. For instance, the aldehyde group can readily participate in the formation of imines or undergo nucleophilic addition, while the N-H bond of the carbamate offers a site for substitution or condensation reactions. The development of MCRs involving this compound could lead to the rapid assembly of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

A potential area of investigation is the use of this compound in isocyanide-based MCRs, such as the Ugi or Passerini reactions. The aldehyde would serve as the carbonyl component, and the carbamate could potentially act as an internal nucleophile or be modified to participate in the reaction cascade. Such explorations could generate libraries of complex molecules with high efficiency and atom economy. nih.govfrontiersin.org

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Scaffolds |

| Ugi-type Reaction | Isocyanide, Carboxylic Acid, Amine | α-Acylamino carboxamide derivatives |

| Passerini-type Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivatives |

| Biginelli-type Reaction | β-Dicarbonyl compound, Urea/Thiourea (B124793) | Dihydropyrimidinone derivatives |

| Hantzsch-type Reaction | β-Ketoester, Ammonia | Dihydropyridine derivatives |

Development of Asymmetric Synthetic Methodologies Utilizing Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. The development of asymmetric synthetic methods for molecules derived from this compound represents a significant research opportunity. The prochiral aldehyde group is a prime target for asymmetric transformations.

Future work could involve the use of chiral catalysts, such as chiral organocatalysts (e.g., proline and its derivatives) or transition metal complexes with chiral ligands, to achieve enantioselective additions to the formyl group. For example, asymmetric aldol, Henry, or cyanation reactions could provide access to chiral secondary alcohols, nitroaldols, or cyanohydrins, respectively. These chiral building blocks can then be further elaborated into more complex and valuable molecules.

Another approach is the use of chiral auxiliaries attached to the carbamate nitrogen. This would place a chiral environment in proximity to the reacting formyl group, potentially inducing diastereoselectivity in subsequent reactions. The auxiliary could then be cleaved to reveal the enantiomerically enriched product. The synthesis of chiral drugs often involves the use of carbamate intermediates to introduce chirality. nih.govnih.gov

Integration with Flow Chemistry and Automation for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening.

The integration of synthetic routes involving this compound with flow chemistry systems is a promising area for future research. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields, improved selectivity, and reduced reaction times.

Automated flow synthesis platforms could be developed for the optimization of reaction conditions and the rapid synthesis of libraries of derivatives based on the this compound scaffold. This would be particularly valuable for exploring the structure-activity relationships of new compounds in drug discovery or materials science applications.

Advanced Computational Design of New Reactivity Modes and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new chemical entities and catalysts. Advanced computational studies on this compound could provide valuable insights into its reactivity and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, identifying the most likely sites for electrophilic and nucleophilic attack. Computational modeling can also be used to explore the transition states of potential reactions, providing a deeper understanding of the reaction mechanisms and predicting the feasibility of new transformations. dntb.gov.uaresearchgate.net

Furthermore, computational methods can be used to design novel catalysts for reactions involving this compound. For example, virtual screening of catalyst libraries could identify promising candidates for asymmetric transformations. Molecular docking studies could also be employed to predict the binding affinity of derivatives of this compound to biological targets, thereby guiding the design of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (2-formylphenyl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via carbamoylation of 2-formylphenol derivatives. A common approach involves reacting substituted ethyl (2-formylphenyl) carbamates with trifluoroacetyl alcohols, followed by oxidation using manganese dioxide . Optimization includes varying catalysts (e.g., zinc-promoted reactions ), solvents, and reaction times. Yield and purity should be monitored via HPLC or GC (intra-day RSD: 0.45% for methyl carbamate ).

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is effective for quantifying carbamates. For example, intra-day precision for methyl carbamate shows an RSD of 0.45% . Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy. Crystallographic refinement using SHELXL or ORTEP-III can resolve molecular geometry, though experimental data should be cross-validated with computational models (e.g., B3LYP-D3/6-311++G(d,p) ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Treat the compound as hazardous due to potential carcinogenicity (observed in rats ). Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Store at -20°C for long-term stability . Emergency protocols should include access to safety data sheets (SDS) and neutralization procedures for spills.

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between predicted and experimental structural data for this compound?

- Methodological Answer : Discrepancies in bond lengths (e.g., C=O or C–N distances) arise from limitations in experimental resolution. Ab initio methods like B3LYP-D3/6-311++G(d,p) predict rotational constants and quadrupole coupling parameters, which can be compared with microwave spectroscopy data . For π-cooperative effects, analyze nuclear quadrupole constants to probe hydrogen-bonding interactions .

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity in carbamoylation is influenced by electronic effects of substituents on the phenyl ring. DFT studies can map transition states to identify steric/electronic barriers. For example, electron-withdrawing groups (e.g., -NO₂) at the para position may direct formylation to the ortho position via resonance stabilization .

Q. How do researchers address contradictions in carcinogenicity data between rodent models and non-mammalian systems?

- Methodological Answer : Methyl carbamate shows carcinogenicity in rats but not mice, highlighting species-specific metabolic activation. Use Ames test (negative in Salmonella ) and Drosophila mutagenicity assays to compare metabolic pathways. Probe cytochrome P450 isoforms responsible for bioactivation using in vitro liver microsomes.

Data Analysis and Experimental Design

Q. What strategies are effective in minimizing variability in GC measurements of carbamate derivatives?

- Methodological Answer : Reduce variability by standardizing injection volumes, column temperatures, and detector sensitivity. For methyl carbamate, inter-day RSD can be minimized to 0.28% using internal standards (e.g., deuterated analogs) and automated sample injection . Validate methods via spike-recovery experiments (85–115% acceptable range).

Q. How can researchers design experiments to investigate the hydrogen-bonding network of this compound in solution?

- Methodological Answer : Use temperature-dependent NMR to study solvent interactions. For example, DMSO-d₆ enhances hydrogen-bond acceptor strength, shifting NH proton signals. Complement with FTIR to detect C=O stretching frequency changes. Computational solvation models (e.g., COSMO-RS) predict solvent effects on stability .

Tables for Key Data

| Analytical Precision of GC for Methyl Carbamate |

|---|

| Parameter |

| ---------------------- |

| Retention Time (tR) |

| Peak Area |

| Computational vs. Experimental Structural Parameters |

|---|

| Parameter |

| ----------------- |

| C=O Bond Length |

| C–N Bond Length |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.